1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
BenchChem offers high-quality 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-4-5-13(21)8-16(12)26-20-15(10-24-26)19(22-11-23-20)25-14-6-7-17(27-2)18(9-14)28-3/h4-11H,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYCWERISWKPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of 395.85 g/mol, this compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been associated with various therapeutic effects including anticancer and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo-pyrimidine core followed by substitution reactions to introduce the chloro and methoxy groups. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activities. This particular compound has been shown to inhibit the proliferation of various cancer cell lines:
- Lung Cancer : Effective against A549 cell lines.
- Breast Cancer : Demonstrated activity against MDA-MB-231 cells.
- Colorectal Cancer : Inhibitory effects noted in HCT116 cell lines.
In vitro studies reveal that compounds with similar structural motifs can induce apoptosis and inhibit cell cycle progression in cancer cells. The mechanism often involves the inhibition of key signaling pathways such as those mediated by tyrosine kinases and dihydrofolate reductase (DHFR) .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation, which is a critical factor in many chronic diseases. In vitro assays indicate that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory conditions .
The biological activity of 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts nucleotide synthesis, leading to reduced proliferation of cancer cells.
- Tyrosine Kinases : These enzymes are often overactive in cancer; thus, their inhibition can halt tumor growth and metastasis.
Case Studies
Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidines in preclinical models:
- Study on Breast Cancer Cells : A recent study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Inflammation Model : In an animal model of rheumatoid arthritis, administration of this compound led to decreased joint swelling and reduced levels of inflammatory markers .
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of pyrazole and pyrimidine precursors under basic conditions.
- Step 2 : Introduction of the 5-chloro-2-methylphenyl group at position 1 using halogenated aryl intermediates.
- Step 3 : Coupling the 3,4-dimethoxyphenylamine group at position 4 via nucleophilic substitution or Buchwald-Hartwig amination .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures accelerate ring closure but may degrade sensitive substituents. |
| Solvent | DMF, DMSO, or EtOH | Polar aprotic solvents enhance solubility of intermediates. |
| Catalysts | Pd(OAc)₂, CuI | Essential for cross-coupling reactions; ligand choice (e.g., Xantphos) improves efficiency . |
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. For example, the 3,4-dimethoxyphenyl group shows distinct singlet peaks for methoxy protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀ClN₅O₂) and detects isotopic patterns for chlorine .
- HPLC-PDA : Ensures >95% purity by monitoring residual solvents/byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methyl substituents) influence the compound’s biological activity, and what methods are used to study structure-activity relationships (SAR)?
- SAR Workflow :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing chloro with fluoro or adjusting methoxy positions).
- In Vitro Assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to ATP-binding pockets .
Q. Example SAR Findings :
| Substituent Modification | Biological Activity Change | Mechanism Insight |
|---|---|---|
| 5-Chloro → 5-Fluoro | Reduced IC₅₀ for EGFR (12 nM → 8 nM) | Enhanced halogen bonding with kinase active site . |
| 3,4-Dimethoxy → 3,4,5-Trimethoxy | Increased cytotoxicity (HeLa cells) | Improved membrane permeability due to lipophilicity . |
Q. How can contradictory data on the compound’s efficacy across different cell lines be resolved?
- Hypothesis-Driven Approach :
- Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation varies between cell lines .
- Target Profiling : Compare expression levels of putative targets (e.g., COX-2, PI3K) in responsive vs. non-responsive cell lines via qPCR or Western blot .
- Microenvironment Analysis : Evaluate hypoxia or pH effects using 3D tumor spheroid models .
Case Study : Inconsistent antiproliferative activity in MCF-7 (responsive) vs. A549 (non-responsive) cells was linked to differential expression of PDGFR-β, a secondary target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
